molecular formula C8H15NO2 B067877 Methyl 4-piperidineacetate CAS No. 168986-49-0

Methyl 4-piperidineacetate

Cat. No.: B067877
CAS No.: 168986-49-0
M. Wt: 157.21 g/mol
InChI Key: VOUIHMBRJVKANW-UHFFFAOYSA-N
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Mechanism of Action

Methyl 4-piperidineacetate, also known as methyl 2-(piperidin-4-yl)acetate, is a compound of interest in the field of drug discovery due to its potential therapeutic effects on the central nervous system . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Piperidine derivatives, which include this compound, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some piperidine derivatives have been found to inhibit the reuptake of norepinephrine and dopamine, thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .

Biochemical Pathways

Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (15721) and molecular formula (C8H15NO2) suggest that it may have favorable pharmacokinetic properties .

Result of Action

Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the compound should be stored at 2-8°c and protected from light to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-piperidineacetate typically involves the esterification of 4-piperidineacetic acid with methanol in the presence of an acid catalyst . The reaction conditions are generally mild, with the reaction being carried out at room temperature or slightly elevated temperatures. The process involves the following steps:

  • Dissolving 4-piperidineacetic acid in methanol.
  • Adding a catalytic amount of sulfuric acid or hydrochloric acid.
  • Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Neutralizing the reaction mixture with a base such as sodium bicarbonate.
  • Extracting the product with an organic solvent such as dichloromethane.
  • Purifying the product by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated systems and reactors allows for precise control of reaction conditions, leading to higher purity and consistency of the final product.

Properties

IUPAC Name

methyl 2-piperidin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)6-7-2-4-9-5-3-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUIHMBRJVKANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363927
Record name Methyl 4-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168986-49-0
Record name Methyl 4-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 168986-49-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research highlights Methyl 4-piperidineacetate as a major component of Punica granatum ethanolic extract. What is known about how this compound might contribute to the larvicidal and repellent effects observed against mosquitoes?

A1: While the research identifies this compound as a main component in the Punica granatum extract, it does not directly investigate the specific mechanism of action of this compound on mosquitoes. [] Further research is needed to understand if this compound is solely responsible for the observed effects or if it acts synergistically with other components of the extract. Studies focusing on the interaction of this compound with mosquito larval and adult targets, such as neurological receptors or developmental pathways, could elucidate its role in larvicidal and repellent activity.

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